Cas no 3048-46-2 (4-methoxy-1,3-benzothiazole)

4-Methoxy-1,3-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic thiazole ring enhances stability, while the methoxy group offers reactivity for further functionalization. The compound is particularly useful in the development of bioactive molecules, including potential antimicrobial and anti-inflammatory agents. Its well-defined chemical properties ensure consistent performance in synthetic applications. High purity grades are available to meet rigorous research and industrial requirements. Proper handling and storage under inert conditions are recommended to maintain stability.
4-methoxy-1,3-benzothiazole structure
4-methoxy-1,3-benzothiazole structure
商品名:4-methoxy-1,3-benzothiazole
CAS番号:3048-46-2
MF:C8H7NOS
メガワット:165.21228
MDL:MFCD16877170
CID:294543
PubChem ID:12631858

4-methoxy-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 4-Methoxybenzo[d]thiazole
    • 4-methoxy-1,3-benzothiazole
    • 4-Methoxybenzothiazole
    • Benzothiazole,4-methoxy-
    • 4-Methoxy-benzothiazol
    • BEN170
    • Benzothiazole,4-methoxy
    • 4-Methoxy-benzothiazole
    • AKOS016007620
    • EN300-255937
    • AS-40439
    • FT-0647054
    • Benzothiazole, 4-methoxy-
    • SCHEMBL926186
    • CHEMBL1269477
    • DTXSID20505027
    • 4-methoxy-1,3-benzothiazol
    • XQPAPBLJJLIQGV-UHFFFAOYSA-N
    • MFCD16877170
    • SB36484
    • 3048-46-2
    • DB-050006
    • Benzothiazole, 4-methoxy- (7CI,8CI,9CI)
    • MDL: MFCD16877170
    • インチ: InChI=1S/C8H7NOS/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3
    • InChIKey: XQPAPBLJJLIQGV-UHFFFAOYSA-N
    • ほほえんだ: COC1=C2C(=CC=C1)SC=N2

計算された属性

  • せいみつぶんしりょう: 165.02500
  • どういたいしつりょう: 165.02483502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 50.4Ų

じっけんとくせい

  • 密度みつど: 1.268
  • ふってん: 274.42°C at 760 mmHg
  • フラッシュポイント: 119.765°C
  • 屈折率: 1.646
  • PSA: 50.36000
  • LogP: 2.30490

4-methoxy-1,3-benzothiazole セキュリティ情報

4-methoxy-1,3-benzothiazole 税関データ

  • 税関コード:2934200090
  • 税関データ:

    中国税関コード:

    2934200090

    概要:

    293420090.ベンゾチアゾール環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    293420090.構造中にベンゾチアゾール環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-methoxy-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM160440-5g
4-methoxybenzo[d]thiazole
3048-46-2 95%
5g
$*** 2023-03-31
abcr
AB457005-250 mg
4-Methoxy-1,3-benzothiazole; .
3048-46-2
250mg
€129.60 2023-04-22
Chemenu
CM160440-5g
4-methoxybenzo[d]thiazole
3048-46-2 95%
5g
$545 2021-06-17
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0407-1g
4-Methoxy-benzothiazole
3048-46-2 96%
1g
8463.46CNY 2021-05-08
abcr
AB457005-1 g
4-Methoxy-1,3-benzothiazole; .
3048-46-2
1g
€251.70 2023-04-22
Alichem
A059003055-5g
4-Methoxybenzothiazole
3048-46-2 95%
5g
$735.00 2023-09-02
eNovation Chemicals LLC
Y1294342-500mg
4-Methoxy-benzothiazole
3048-46-2 95%
500mg
$660 2023-05-18
Enamine
EN300-255937-5.0g
4-methoxy-1,3-benzothiazole
3048-46-2 95%
5.0g
$2141.0 2024-06-19
Enamine
EN300-255937-1.0g
4-methoxy-1,3-benzothiazole
3048-46-2 95%
1.0g
$516.0 2024-06-19
1PlusChem
1P0030QE-5g
Benzothiazole, 4-methoxy-
3048-46-2 95%
5g
$196.00 2025-02-19

4-methoxy-1,3-benzothiazole 合成方法

4-methoxy-1,3-benzothiazole 関連文献

4-methoxy-1,3-benzothiazoleに関する追加情報

Chemical Profile of 4-methoxy-1,3-benzothiazole (CAS No. 3048-46-2)

4-methoxy-1,3-benzothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 3048-46-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and industrial applications. The presence of a methoxy group at the 4-position of the benzothiazole core enhances its chemical reactivity and functional potential, making it a valuable scaffold for the development of novel therapeutic agents.

The structural framework of 4-methoxy-1,3-benzothiazole consists of a benzene ring fused to a sulfur-containing five-membered ring, with an oxygen atom at the 2-position and a methoxy group (-OCH₃) at the 4-position. This unique arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The benzothiazole moiety is particularly noteworthy for its role in medicinal chemistry, as it is a common pharmacophore found in numerous bioactive compounds.

In recent years, 4-methoxy-1,3-benzothiazole has been extensively studied for its potential applications in drug discovery. Its derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. The methoxy group at the 4-position serves as a versatile handle for further functionalization, allowing chemists to modify the molecule’s properties and tailor it to specific biological targets.

One of the most compelling aspects of 4-methoxy-1,3-benzothiazole is its role as a precursor in synthesizing more complex molecules. Researchers have leveraged its structural features to develop novel scaffolds that exhibit enhanced pharmacological properties. For instance, studies have demonstrated that incorporating the 4-methoxy-1,3-benzothiazole core into small-molecule inhibitors can improve binding affinity and selectivity towards key enzymes involved in disease pathways.

Recent advancements in computational chemistry have further highlighted the significance of 4-methoxy-1,3-benzothiazole in drug design. Molecular docking simulations have revealed that derivatives of this compound can effectively interact with protein targets, suggesting their potential as lead compounds for therapeutic intervention. These computational studies have provided valuable insights into the structural requirements needed for optimal biological activity.

The pharmaceutical industry has also shown interest in 4-methoxy-1,3-benzothiazole due to its versatility as an intermediate in synthetic chemistry. Its ability to undergo various chemical transformations makes it an attractive candidate for multi-step synthetic routes leading to complex drug molecules. Additionally, its stability under different reaction conditions enhances its utility in industrial-scale synthesis.

From a chemical biology perspective, 4-methoxy-1,3-benzothiazole has been explored for its ability to modulate biological pathways relevant to human health and disease. Researchers have investigated its effects on enzymes such as kinases and phosphodiesterases, which are implicated in various pathological conditions. The methoxy group plays a crucial role in modulating these interactions, influencing both potency and selectivity.

The synthesis of 4-methoxy-1,3-benzothiazole itself is an area of active research. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. Advances in catalytic techniques have reduced reaction times and improved yields, making it more accessible for both academic and industrial applications.

In conclusion,4-methoxy-1,3-benzothiazole (CAS No. 3048-46-2) represents a fascinating compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features and functional versatility make it a valuable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new aspects of this molecule’s potential,4-methoxy-1,3-benzothiazole is poised to remain at the forefront of medicinal chemistry innovation.

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